N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a piperidine ring substituted with dimethoxyphenyl and dimethyl groups, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves the condensation of 2,4-dimethoxyphenyl derivatives with piperidine-1,4-dicarboxylic acid. The reaction is carried out under controlled conditions, often using catalysts to enhance the yield and purity of the product. Common reagents include dimethylformamide and dimethyl sulfoxide, which act as solvents and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as bacterial RNA polymerase. It binds to the enzyme’s active site, inhibiting its function and thereby preventing bacterial RNA synthesis. This mechanism makes it a promising candidate for developing new antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Known for its antiproliferative activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Exhibits neurotoxic potentials.
Uniqueness
N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide stands out due to its unique piperidine ring structure, which provides a versatile scaffold for various chemical modifications. Its ability to inhibit bacterial RNA polymerase also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H25N3O4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-N-(2,4-dimethoxyphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
InChI |
InChI=1S/C17H25N3O4/c1-19(2)17(22)20-9-7-12(8-10-20)16(21)18-14-6-5-13(23-3)11-15(14)24-4/h5-6,11-12H,7-10H2,1-4H3,(H,18,21) |
InChI Key |
PQZUJQIWMCCQMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.